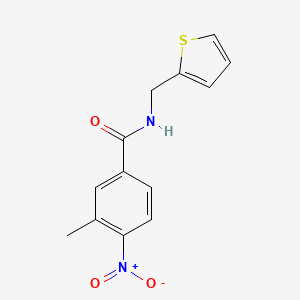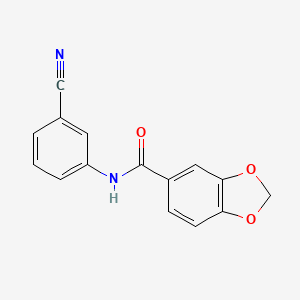![molecular formula C20H27ClN2O B5698879 2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, commonly known as CPT or CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the early 1990s by Pfizer as part of a research program aimed at developing new pain medications. However, its psychoactive properties were soon discovered, and it became a popular recreational drug. Despite its illegality, CPT is still widely used and has been associated with a range of adverse health effects.
作用機序
CPT acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor leads to a range of physiological effects, including the modulation of pain, appetite, mood, and memory. CPT has also been shown to have some affinity for the CB2 receptor, which is primarily found in the immune system.
Biochemical and Physiological Effects:
CPT has a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the immune response. It also has analgesic properties, which have been attributed to its ability to modulate pain perception. Additionally, CPT has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
実験室実験の利点と制限
CPT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the CB1 receptor and its associated physiological effects. However, CPT has several limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. Additionally, CPT has a high affinity for the CB1 receptor, which can make it difficult to distinguish its effects from those of endogenous cannabinoids.
将来の方向性
There are several future directions for research on CPT. One area of interest is its potential as a therapeutic agent for various neurological disorders, including multiple sclerosis and epilepsy. Additionally, CPT may have potential as an anti-cancer agent, and further research is needed to explore this possibility. Finally, more research is needed to understand the long-term effects of CPT and its potential for abuse.
合成法
The synthesis of CPT involves the reaction of 2-chlorobenzonitrile with 2,2-dimethyl-1,3-propanediol in the presence of sodium hydride and a palladium catalyst. The resulting product is then treated with sodium methoxide to form the final compound. The process is relatively simple and can be carried out in a standard laboratory setting.
科学的研究の応用
CPT has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been investigated as a potential treatment for various neurological disorders, including multiple sclerosis, Parkinson's disease, and epilepsy. Additionally, CPT has been studied for its potential as an anti-cancer agent.
特性
IUPAC Name |
2-(2-chlorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O/c1-13(2)19-9-22-11-20(14(3)4,18(19)24)12-23(10-19)17(22)15-7-5-6-8-16(15)21/h5-8,13-14,17H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYHMQIRHHBBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)


![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)
![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)